3-(1-Bromo-2,2,2-trifluoroethyl)oxolane
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Overview
Description
3-(1-Bromo-2,2,2-trifluoroethyl)oxolane is a chemical compound with the molecular formula C6H8BrF3O and a molecular weight of 233.03 g/mol . It is also known by its IUPAC name, 3-(1-bromo-2,2,2-trifluoroethyl)tetrahydrofuran . This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to an ethyl group, which is further connected to an oxolane ring.
Scientific Research Applications
3-(1-Bromo-2,2,2-trifluoroethyl)oxolane has several scientific research applications:
Safety and Hazards
Preparation Methods
The synthesis of 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane typically involves the reaction of 3-(2,2,2-trifluoroethyl)oxolane with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(1-Bromo-2,2,2-trifluoroethyl)oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under basic conditions, leading to the formation of substituted oxolane derivatives.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using appropriate reagents, leading to the formation of different functional groups.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution or elimination reactions. The trifluoroethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
3-(1-Bromo-2,2,2-trifluoroethyl)oxolane can be compared with other similar compounds, such as:
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound has a similar trifluoroethyl group but is attached to a benzene ring instead of an oxolane ring.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound features a trifluoroethoxy group attached to a benzene ring, with a bromine atom in the para position.
The uniqueness of this compound lies in its oxolane ring structure, which imparts different chemical properties and reactivity compared to its aromatic counterparts.
Properties
IUPAC Name |
3-(1-bromo-2,2,2-trifluoroethyl)oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c7-5(6(8,9)10)4-1-2-11-3-4/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRUPULQMDDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137857-73-7 |
Source
|
Record name | 3-(1-bromo-2,2,2-trifluoroethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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